2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine
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Overview
Description
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a piperidine-1-carbonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine typically involves the reaction of 2,3-dichloropyridine with piperidine-1-carbonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the compound with the carbonyl group removed.
Hydrolysis: Carboxylic acids and piperidine.
Scientific Research Applications
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4,8-di(1-piperidinyl)pyrimido[5,4-d]pyrimidine
- 1-[5-oxo-5-(1-piperidinyl)pentanoyl]piperidine
- 2-Nitro-5-(1-piperidinyl)pyridine
- 2-Chloro-5-fluoro-4-(1-piperidinyl)pyrimidine
- 3-Chloro-6-(1-piperidinyl)pyridazine
Uniqueness
2,3-Dichloro-5-(piperidine-1-carbonyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its dual chlorine substitution and piperidine-1-carbonyl group make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research .
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-14-10(9)13)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSJDGHQFMXGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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